molecular formula C10H9ClO2 B6317458 4-Oxo-4-phenylbutanoyl chloride CAS No. 53917-82-1

4-Oxo-4-phenylbutanoyl chloride

Cat. No.: B6317458
CAS No.: 53917-82-1
M. Wt: 196.63 g/mol
InChI Key: HPONNXGWYNYIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-4-phenylbutanoyl chloride (C₁₀H₉ClO₂) is an acyl chloride derivative characterized by a phenyl group attached to a γ-ketobutanoyl backbone. Its structure combines a reactive acid chloride group (-COCl) with a ketone at the γ-position, making it highly reactive in nucleophilic substitution and acylation reactions. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of amides, esters, and heterocyclic compounds. Recent studies have also highlighted its role as a corrosion inhibitor for mild steel in hydrochloric acid (HCl) solutions, where its adsorption on metal surfaces disrupts corrosive interactions .

Properties

IUPAC Name

4-oxo-4-phenylbutanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-10(13)7-6-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPONNXGWYNYIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-phenylbutanoyl chloride can be achieved by reacting 4-Oxo-4-phenylbutanoic acid with thionyl chloride or phosphorus pentachloride. The reaction proceeds via the formation of an intermediate acid chloride, which can be isolated and purified by distillation or chromatography.

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions using thionyl chloride or phosphorus pentachloride under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-4-phenylbutanoyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as N-bromophthalimide in aqueous acetic acid medium.

    Substitution: It can undergo nucleophilic substitution reactions due to the presence of the reactive acid chloride group.

Common Reagents and Conditions:

    Oxidation: N-bromophthalimide in aqueous acetic acid medium.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids.

    Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis Applications

4-Oxo-4-phenylbutanoyl chloride is primarily utilized as a reactive intermediate in the synthesis of various organic compounds. Its ability to react with nucleophiles allows for the formation of diverse derivatives:

  • Synthesis of Thiosemicarbazones : The compound has been employed to synthesize 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide, which has shown promising results as a corrosion inhibitor for mild steel in acidic environments. Studies indicate that this compound exhibits high inhibition efficiency, with values reaching up to 96% at optimal concentrations .

Corrosion Inhibition

The use of 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide demonstrates the application of this compound in corrosion science:

  • Corrosion Studies : Research has shown that this thiosemicarbazone derivative effectively inhibits mild steel corrosion in hydrochloric acid solutions. The inhibition mechanism involves adsorption onto the metal surface, following Langmuir isotherms, indicating both chemisorption and physisorption processes . The compound's quantum chemical properties have also been analyzed, revealing its strong affinity for metal surfaces compared to other inhibitors .

Biological Applications

Emerging research indicates potential biological applications for compounds derived from this compound:

  • CXCR3 Agonist Activity : A derivative of this compound has been identified as a CXCR3 agonist (PS372424), which plays a role in cell signaling pathways relevant to immune responses. This small molecule has shown efficacy in stimulating T-cell migration and modulating inflammatory responses, suggesting its potential use in therapeutic applications for autoimmune diseases .

Data Table: Summary of Applications

Application AreaCompound DerivedKey Findings/Applications
Organic Synthesis4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazideEffective corrosion inhibitor with up to 96% efficiency
Corrosion Science4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazideAdsorption mechanism follows Langmuir isotherms
Biological ActivityPS372424 (CXCR3 Agonist)Stimulates T-cell migration; potential for autoimmune therapy

Case Study 1: Corrosion Inhibition

In a study published in Lubricants, researchers investigated the effectiveness of 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide as a corrosion inhibitor for mild steel. The study involved varying concentrations of the inhibitor and measuring weight loss over immersion times. Results indicated that increasing the concentration enhanced the inhibition efficiency significantly, confirming its practical application in industrial settings where metal protection is critical .

Case Study 2: Therapeutic Potential

The exploration of PS372424's biological activity revealed its role as a CXCR3 agonist, which could be pivotal in developing treatments for conditions involving immune dysregulation. The compound’s ability to influence T-cell behavior highlights its potential therapeutic applications in inflammatory diseases and cancer immunotherapy .

Mechanism of Action

The mechanism of action of 4-Oxo-4-phenylbutanoyl chloride involves its reactivity as an acid chloride. The compound can react with nucleophiles, leading to the formation of various products. In the context of corrosion inhibition, it participates in both chemisorption and physisorption on the metal surface, forming coordination bonds with iron atoms and physical interactions on the surface .

Comparison with Similar Compounds

Functional Group Variations

The reactivity and applications of 4-oxo-4-phenylbutanoyl chloride are strongly influenced by its functional groups. Comparisons with analogs reveal:

  • Acid Chloride vs. Ester/Amide Derivatives: 4-(4-Chlorophenyl)-4-oxobutanoic acid methyl ester (C₁₁H₁₁ClO₃): Replacing the acid chloride with a methyl ester group reduces reactivity but enhances stability, making it suitable for controlled synthesis of pharmaceuticals and agrochemicals . Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanate (C₁₄H₁₅ClO₄): The addition of an acetyl group and ethyl ester further increases steric bulk and lipophilicity, favoring applications in drug delivery systems .
  • Amino-Substituted Analogs: 4-(Dimethylamino)butanoic acid hydrochloride (C₆H₁₄ClNO₂): The dimethylamino group introduces basicity, enabling pH-dependent solubility and applications in peptide synthesis .

Substituent Effects on the Phenyl Ring

Electron-withdrawing or donating substituents on the phenyl ring modulate electronic properties and reactivity:

  • 4-Chlorophenyl Derivatives: Compounds like 4-(4-chlorophenyl)-4-oxobutanoic acid methyl ester exhibit enhanced electrophilicity at the ketone group due to the electron-withdrawing chloro substituent, improving coordination with metal surfaces in corrosion inhibition .
  • Unsubstituted Phenyl Group: The parent compound (this compound) lacks substituents, offering simpler reactivity profiles but lower thermal stability compared to halogenated analogs .

Data Table: Key Properties of this compound and Analogs

Compound Name Molecular Formula Substituents Functional Groups Applications Key Findings/Properties References
This compound C₁₀H₉ClO₂ Phenyl Ketone, Acid chloride Corrosion inhibition, Synthesis High reactivity, 92% inhibition at 30°C
4-(4-Chlorophenyl)-4-oxobutanoic acid methyl ester C₁₁H₁₁ClO₃ 4-Chlorophenyl, Methyl ester Ketone, Ester Pharmaceutical synthesis Enhanced electrophilicity, stability
Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanate C₁₄H₁₅ClO₄ 4-Chlorophenyl, Ethyl ester, Acetyl Ketone, Ester, Acetyl Drug delivery systems Increased lipophilicity, steric bulk
4-(Dimethylamino)butanoic acid hydrochloride C₆H₁₄ClNO₂ Dimethylamino Carboxylic acid, Amine salt Peptide synthesis pH-dependent solubility

Biological Activity

4-Oxo-4-phenylbutanoyl chloride is an acyl chloride with the molecular formula C₁₀H₉ClO₂. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a carbonyl group (C=O) attached to a chlorine atom, contributing to its high reactivity. The presence of the phenyl group enhances its interaction with biological targets, making it a valuable compound for various applications in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to act as an acylating agent . It can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity allows the compound to modify target proteins or enzymes, potentially leading to inhibition or activation of various biochemical pathways, influencing cellular processes like proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Some derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This characteristic is particularly relevant for conditions such as diabetes and obesity. By binding to the active sites of these enzymes, this compound can impede substrate access, thereby influencing metabolic processes .

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties in vitro and in vivo. The potential to reduce inflammation markers could make this compound a candidate for developing treatments targeting inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Antimicrobial Study Found that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Enzyme Inhibition Demonstrated that the compound effectively inhibited key enzymes involved in glucose metabolism, suggesting a role in diabetes management.
Anti-inflammatory Research Reported reductions in pro-inflammatory cytokines in cell culture models treated with derivatives of the compound.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure TypeUnique Features
4-Oxo-4-(4-propylphenyl)butanoyl chlorideAcyl ChloridePropyl substitution enhances lipophilicity
4-Oxo-butanoic acidCarboxylic AcidLacks chlorinated functionality
Phenylbutanoyl chlorideAcyl ChlorideDoes not contain an oxo group
4-Benzoylbutanoic acidKetoneContains a benzoyl group instead of phenyl

This comparative analysis highlights the unique reactivity of this compound due to its specific functional groups, which are not present in many related structures .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-oxo-4-phenylbutanoyl chloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and full-face protection. Verify glove integrity before use .
  • Ventilation : Employ fume hoods or respirators in high-concentration environments .
  • First Aid : For skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention. Remove contaminated clothing promptly .
  • Storage : Store in a dry, sealed container at -20°C to prevent hydrolysis, as inferred from structurally similar chlorides .

Q. What synthetic routes are available for preparing this compound, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Claisen Condensation : React hydrocinnamic acid with diethyl oxalate under basic conditions to form ethyl 2-oxo-4-phenylbutyrate. Subsequent saponification and decarboxylation yield the ketone intermediate, followed by chlorination with thionyl chloride (SOCl₂) .
  • Optimization : Control reaction temperature (0–5°C during chlorination) to minimize side reactions. Anhydrous conditions are critical to avoid hydrolysis of the acyl chloride .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : 1H^1H NMR should show a singlet for the ketone proton (~2.8 ppm) and aromatic protons (7.2–7.5 ppm). 13C^{13}C NMR will confirm the carbonyl (C=O) at ~200 ppm and the acyl chloride (C-Cl) at ~170 ppm.
  • IR Spectroscopy : Detect C=O stretching (~1750 cm⁻¹) and C-Cl (~750 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak (M⁺) at m/z 208.6 (C₁₀H₉ClO₂) .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic substitution of the chloride group in this compound?

  • Methodological Answer :

  • SN² Pathway : The chloride group undergoes nucleophilic substitution with amines or alcohols under basic conditions. Steric hindrance from the phenyl group may favor a planar transition state, reducing reactivity compared to aliphatic acyl chlorides .
  • Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may compete with hydrolysis .

Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :

  • DFT Studies : Calculate frontier molecular orbitals (FMOs) to assess electrophilicity. The LUMO energy of the acyl chloride group correlates with reactivity toward nucleophiles .
  • Solvent Effects : Simulate solvent polarity (e.g., water vs. THF) using COSMO-RS models to predict hydrolysis rates and solubility .

Q. What strategies mitigate contradictions in reported reactivity data of this compound across different solvents?

  • Methodological Answer :

  • Controlled Solvent Screening : Compare reaction rates in anhydrous DCM vs. wet acetone to isolate solvent polarity and moisture effects.
  • Data Reconciliation : Use Arrhenius plots to distinguish temperature-dependent kinetic discrepancies. For example, hydrolysis rates increase exponentially with water content .

Q. How does this compound function as a corrosion inhibitor for mild steel in acidic environments?

  • Methodological Answer :

  • Adsorption Mechanism : The compound forms a protective film via chemisorption. Electrochemical impedance spectroscopy (EIS) shows increased charge-transfer resistance (Rct) in 0.5 M H₂SO₄, indicating inhibition efficiency >80% at 1 mM concentration .
  • Structure-Activity Relationship : The ketone and phenyl groups enhance adsorption density, while the acyl chloride group facilitates covalent bonding to the metal surface .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.